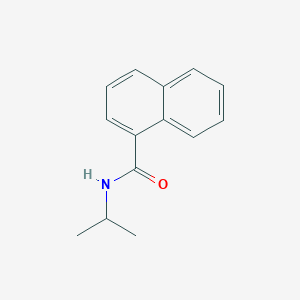

N-(propan-2-yl)naphthalene-1-carboxamide

説明

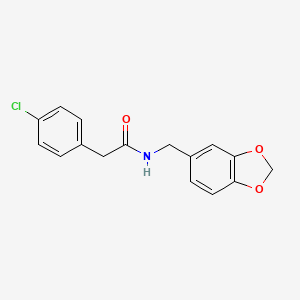

N-(propan-2-yl)naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

The exact mass of the compound N-isopropyl-1-naphthamide is 213.115364102 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Properties

- N-isopropyl-1-naphthamide has been a focus in the synthesis of atropisomers and diastereoisomers. For instance, 2-Substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides exist as stable atropisomers. When the 2-substituent is a 1-hydroxyalkyl group, these compounds can form separable diastereoisomers with notable diastereoselectivity in synthesis processes (Bowles, Clayden, & Tomkinson, 1995). Additionally, the crystal structure of N,N-diisopropyl-1-naphthamide, studied at 180 K, reveals a molecular conformation where the amide group plane is approximately perpendicular to the naphthalene unit (Bond, Clayden, & Wheatley, 2001).

Applications in Supramolecular Chemistry

- Naphthalene diimides, including derivatives like N-isopropyl-1-naphthamide, find applications in various fields such as supramolecular chemistry, sensors, and host-guest complexes. These compounds are pivotal in molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis through anion-π interactions. They also have implications in artificial photosynthesis and solar cell technology due to their unique photophysical properties (Kobaisi et al., 2016).

Chemical Reactivity and Synthesis Routes

- The chemical reactivity of N-isopropyl-1-naphthamide derivatives is crucial for synthetic routes leading to complex organic compounds. For example, anionic cyclizations of N-tert-butyl-N-benzyl-1-naphthamide result in tricyclic enolates which react with electrophiles to form specific benzo[e]isoindolones (Ahmed, Clayden, & Rowley, 1998). Moreover, studies on enantiomerically pure 2-substituted N,N-dialkyl-1-naphthamides have led to methods for resolving these compounds into their enantiomerically pure forms, which are essential for the desymmetrization of cyclic meso anhydrides (Dai, Yeung, Chow, & Williams, 2001).

Material Science and Catalysis

- N-isopropyl-1-naphthamide derivatives also have applications in material science and catalysis. They are used in the selective isopropylation of naphthalene, a crucial process in the production of high-value chemicals. This is exemplified in studies on the isopropylation of naphthalene over various zeolites, where different isomers of isopropylnaphthalene are formed (Moreau, Finiels, Geneste, & Solofo, 1992).

作用機序

Target of Action

The primary target of N-isopropyl-1-naphthamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and tissue remodeling.

Mode of Action

It has been suggested that it may act as a competitive and reversible inhibitor .

Biochemical Pathways

Given its target, it is likely to impact pathways related to blood clot dissolution and tissue remodeling .

Result of Action

Given its target, it is likely to influence processes related to blood clot dissolution and tissue remodeling .

将来の方向性

The future directions for research on N-isopropyl-1-naphthamide could involve further exploration of its potential as a VEGF receptor tyrosine kinase inhibitor . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

生化学分析

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the changes in the effects of N-isopropyl-1-naphthamide over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-isopropyl-1-naphthamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on how N-isopropyl-1-naphthamide is transported and distributed within cells and tissues is limited. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

N-propan-2-ylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(2)15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSNDIDROFXWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(METHYLSULFANYL)PHENYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B5782692.png)

![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)

![14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one](/img/structure/B5782702.png)

![N4-[(FURAN-2-YL)METHYL]-N2-METHYL-6-(MORPHOLIN-4-YL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5782772.png)

![2-{[1,1'-BIPHENYL]-2-YL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5782782.png)